molecular formula C9H19NO6 B1378253 3-Aminopropyl beta-D-galactopyranoside CAS No. 201667-53-0

3-Aminopropyl beta-D-galactopyranoside

Cat. No. B1378253
M. Wt: 237.25 g/mol
InChI Key: ATNZYMLQVJTLPA-QMGXLNLGSA-N
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Description

3-Aminopropyl β-D-galactopyranoside is a chemical compound with the molecular formula C9H19NO6 . It has an average mass of 237.250 Da and a monoisotopic mass of 237.121231 Da .


Synthesis Analysis

The enzymatic synthesis of 3-aminopropyl-1-O-β-D-galactopyranoside has been reported . The optimal reaction conditions for the transgalactosylation reaction were found to be 100 mM lactose, 500 mM 3-amino-1-propanol, and 24 hours of incubation at 50°C with 6 U/mL of β-galactosidase from Aspergillus oryzae .


Molecular Structure Analysis

The molecular structure of 3-Aminopropyl β-D-galactopyranoside consists of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . It has 5 defined stereocentres .


Physical And Chemical Properties Analysis

3-Aminopropyl β-D-galactopyranoside has a density of 1.4±0.1 g/cm³, a boiling point of 480.0±45.0 °C at 760 mmHg, and a flash point of 244.1±28.7 °C . It has 7 hydrogen bond acceptors, 6 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Chemoenzymatic Synthesis

APG plays a crucial role in the chemoenzymatic synthesis of complex carbohydrates. For instance, it has been used as a key component in the synthesis of sialyl-alpha-(2-->3')-lactosamine trisaccharide, illustrating its utility as a spacer in the construction of glycoconjugates with specific biological activities (Mukherjee, Minoura, & Uzawa, 2003).

Enzymatic Synthesis

APG has been employed as a substrate in enzymatic reactions, demonstrating its significance in the enzymatic synthesis of glycosides. A study highlighted the enzymatic synthesis and structural characterization of APG catalyzed by β-galactosidase from Aspergillus oryzae, underscoring its potential applications in the development of biosensors and construction blocks in chemical synthesis (González et al., 2015).

Glycosylation Studies

Research has explored the use of APG in glycosylation studies, where it has been utilized as a donor or acceptor in the synthesis of glycolipids and glycosides, further showcasing its utility in synthesizing biologically relevant molecules (Lafont, Carrière, Ferrato, & Boullanger, 2006).

Non-Viral Gene Delivery

APG derivatives have been investigated for their potential in non-viral gene delivery. A study involving calcium phosphate nanoparticles highlighted the possibility of modifying the surface of these nanoparticles with APG derivatives for targeted gene delivery, particularly to the liver (Roy, Mitra, Maitra, & Mozumdar, 2003).

Novel Chemical Synthesis

APG has also been used in the synthesis of novel galactose-containing chemicals (GCCs), which have applications ranging from the food industry to pharmaceuticals. Enzymes from specific bacterial sources have been utilized to synthesize GCCs using APG as a donor, demonstrating its versatility in bio-catalytic processes (Lu, Xu, Gu, Jin, Xiao, & Wang, 2010).

Future Directions

3-Aminopropyl-1-O-β-D-galactopyranoside may be considered as a functionalized galactose moiety more than an efficient Gal-1 inhibitor . It constitutes a promising tool for the generation of glycopolymers and glyconanoparticles with potential applications in the development of biosensors as well as construction blocks in chemical synthesis .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(3-aminopropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO6/c10-2-1-3-15-9-8(14)7(13)6(12)5(4-11)16-9/h5-9,11-14H,1-4,10H2/t5-,6+,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNZYMLQVJTLPA-QMGXLNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropyl beta-D-galactopyranoside

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